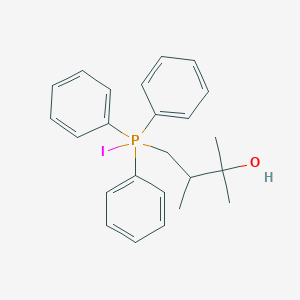
(R)-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol is a complex organic compound characterized by the presence of an iodotriphenylphosphoranyl group attached to a 2,3-dimethylbutan-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol typically involves the reaction of triphenylphosphine with iodine to form iodotriphenylphosphonium iodide. This intermediate is then reacted with 2,3-dimethylbutan-2-ol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the iodotriphenylphosphoranyl group to a triphenylphosphine group.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield phosphine oxides, while substitution reactions could produce a range of derivatives with different functional groups replacing the iodine atom.
科学研究应用
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol involves its interaction with molecular targets through its iodotriphenylphosphoranyl group. This group can participate in various chemical reactions, influencing the activity of enzymes and other proteins. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler compound with similar reactivity but lacking the iodine and dimethylbutan-2-ol components.
Iodotriphenylphosphonium iodide: An intermediate in the synthesis of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol is unique due to its combination of an iodotriphenylphosphoranyl group with a 2,3-dimethylbutan-2-ol backbone
属性
分子式 |
C24H28IOP |
|---|---|
分子量 |
490.4 g/mol |
IUPAC 名称 |
4-[iodo(triphenyl)-λ5-phosphanyl]-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C24H28IOP/c1-20(24(2,3)26)19-27(25,21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,20,26H,19H2,1-3H3 |
InChI 键 |
UUINFNMVATYPRF-UHFFFAOYSA-N |
规范 SMILES |
CC(CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















